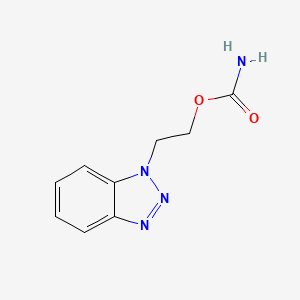

1-(2-Carbamyloxyethyl)benzotriazole

Description

Contextualization within Benzotriazole (B28993) Chemistry and Derivatives

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds characterized by a fused benzene (B151609) and triazole ring system. jocpr.comresearchgate.net These compounds are recognized for their versatile applications, ranging from corrosion inhibitors to their use as synthetic auxiliaries in organic chemistry. gsconlinepress.comelsevierpure.com Benzotriazole's ability to function as a good leaving group and its capacity for N-alkylation and N-acylation make it a valuable scaffold for creating a diverse array of molecules. acs.orgorganic-chemistry.org The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its chemical and physical properties, leading to a wide spectrum of applications in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net

The specific compound, 1-(2-Carbamyloxyethyl)benzotriazole, incorporates a carbamyloxyethyl side chain at the N1 position of the benzotriazole ring. This substitution is significant as it introduces functionalities that can influence the molecule's polarity, solubility, and potential for intermolecular interactions.

Significance of the Carbamyloxyethyl Moiety in Organic Synthesis and Chemical Biology

The carbamate (B1207046) group (–OC(O)NH–) is a key structural feature in many biologically active compounds and approved drugs. nih.govnih.gov Its inclusion in a molecule can enhance metabolic stability and the ability to permeate cell membranes. nih.gov Carbamates are often used as isosteres for peptide bonds in medicinal chemistry due to their similar structural and hydrogen-bonding characteristics. nih.gov

Historical Overview of Scholarly Investigations Pertaining to the Chemical Compound and its Analogues

The synthesis of the parent benzotriazole was first reported in the late 19th century. gsconlinepress.com The foundational method for synthesizing benzotriazole involves the diazotization of o-phenylenediamine (B120857) with nitrous acid. jocpr.comorgsyn.orgyoutube.com Over the years, numerous synthetic methods have been developed for the derivatization of the benzotriazole ring, including N-alkylation and N-acylation. acs.orgorganic-chemistry.org

While specific scholarly investigations focusing exclusively on this compound are not extensively documented in readily available literature, the synthesis of analogous N-substituted benzotriazoles is well-established. For instance, N-acylbenzotriazoles are readily prepared from the reaction of carboxylic acids with 1H-benzotriazole. organic-chemistry.org The synthesis of the title compound would likely involve the reaction of a suitable 2-hydroxyethylbenzotriazole precursor with a carbamoylating agent or the reaction of benzotriazole with a 2-chloroethylcarbamate.

Research on benzotriazole derivatives has been active for decades, with a significant focus on their biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.govnih.gov

Current Research Trajectories and Identified Gaps for Advanced Study of the Chemical Compound

Current research on benzotriazole derivatives continues to explore their potential in various fields. A significant area of interest is their application in medicinal chemistry, with ongoing efforts to develop new therapeutic agents. researchgate.netresearchgate.netresearchgate.net The development of more efficient and environmentally friendly synthetic methods for benzotriazole derivatives, such as microwave-assisted synthesis, is also an active area of research. ijpsonline.com

A notable gap in the current body of scientific literature is the lack of detailed studies on this compound. While the individual components of the molecule, the benzotriazole ring and the carbamyloxyethyl group, are well-studied, their combined effect in a single molecule has not been thoroughly investigated.

Future research could focus on the following areas:

Synthesis and Characterization: Development and optimization of a synthetic route to this compound and its comprehensive spectroscopic and crystallographic characterization.

Biological Activity Screening: Evaluation of the compound for a range of biological activities, such as antimicrobial, antifungal, and anticancer properties, to explore its potential as a lead compound in drug discovery.

Applications in Organic Synthesis: Investigation of the utility of this compound as a reagent or building block in organic synthesis, leveraging the reactivity of the benzotriazole and carbamate functionalities.

Material Science Applications: Exploration of its potential use in the development of new materials, such as polymers or coatings, where the properties of the benzotriazole and carbamate groups could be advantageous.

Structure

3D Structure

Properties

CAS No. |

13260-62-3 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(benzotriazol-1-yl)ethyl carbamate |

InChI |

InChI=1S/C9H10N4O2/c10-9(14)15-6-5-13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2,(H2,10,14) |

InChI Key |

PCXQCSOAKLWZIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCOC(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1 2 Carbamyloxyethyl Benzotriazole

Reactivity Profiles of the Benzotriazole (B28993) Moiety

The benzotriazole ring system is a versatile scaffold in organic synthesis. ontosight.ai It is formed by the fusion of a benzene (B151609) ring with a 1H-1,2,3-triazole ring. chemicalbook.comnih.gov This structure can participate in reactions involving the nitrogen atoms of the triazole ring and the carbon atoms of the fused benzene ring.

The nitrogen atoms in the benzotriazole ring can act as nucleophiles, readily reacting with various electrophiles. However, because the title compound, 1-(2-Carbamyloxyethyl)benzotriazole, is already substituted at the N-1 position, further substitution reactions at this site are precluded unless the existing group is removed. The reactivity described here pertains to the parent benzotriazole system or derivatives where N-1 or N-2 positions are available for reaction.

Alkylation of 1H-benzotriazole with agents like alkyl halides typically yields a mixture of 1-alkylbenzotriazole and 2-alkylbenzotriazole products. chemicalbook.comguidechem.com The ratio of these isomers is dependent on the specific alkylating agent and reaction conditions used. guidechem.com For instance, methylation can produce a mixture where the 2-methyl isomer is favored over the 1-methyl isomer. chemicalbook.com

Conversely, the benzotriazole group is recognized as an effective leaving group in various synthetic methodologies. nih.gov Its ability to stabilize a negative charge after departure facilitates nucleophilic substitution reactions on the atom to which it was attached. nih.govscirp.org N-acylbenzotriazoles, for example, are stable and easily handled acylating agents used for N-, O-, C-, and S-acylations due to the lability of the N-acyl bond. nih.gov

Table 1: Nucleophilic Substitution Reactions Involving the Benzotriazole Ring

| Reaction Type | Reagent Example | Product(s) | Key Finding |

| N-Alkylation | Methyl Halide | 1-Methylbenzotriazole & 2-Methylbenzotriazole | Forms a mixture of N-1 and N-2 substituted isomers. chemicalbook.comguidechem.com |

| N-Acylation | Acyl Chloride | N-Acylbenzotriazole | Occurs at the N-1 position. guidechem.com |

| Mannich Reaction | Formaldehyde, Primary Amine | N-(Aminomethyl)benzotriazole derivatives | Benzotriazole reacts readily in aqueous media. rsc.org |

| Leaving Group | N-Acylbenzotriazole + Nucleophile | Acylated Nucleophile + Benzotriazole Anion | Benzotriazole serves as an excellent leaving group. nih.gov |

The fused benzene ring of the benzotriazole moiety can undergo electrophilic aromatic substitution (EAS). guidechem.com In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The triazole portion of the molecule acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. youtube.com

This deactivating effect means that harsher conditions are often required for substitution to occur. The electron-withdrawing nature of the triazole ring directs incoming electrophiles primarily to specific positions on the benzene ring, with reports indicating that substitution is facile at position 4. chemicalbook.com

Table 2: Electrophilic Aromatic Substitution (EAS) on the Benzotriazole Ring

| Reaction Type | Reagent(s) | Typical Product Position | Mechanistic Detail |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1H-benzotriazole | The triazole ring deactivates the benzene nucleus, directing the nitro group. nih.gov |

| Halogenation | Br₂ / FeBr₃ | Substituted Benzotriazole | Requires a Lewis acid catalyst due to the deactivated ring. msu.edu |

| Sulfonation | SO₃ / H₂SO₄ | Benzotriazolesulfonic acid | The reaction proceeds via a positively charged intermediate (benzenonium ion). msu.edu |

The nitrogen atoms within the triazole ring can be subjected to oxidation. For example, the oxidation of 1-(pyrid-2-yl)benzotriazole has been shown to produce an N-oxide, with the oxygen likely attaching to the N-3 position of the benzotriazole ring. researchgate.net This indicates that the lone pair of electrons on the triazole nitrogens is available for bond formation with an oxygen atom, creating a new class of derivatives with potentially altered chemical properties.

Regarding reduction, the benzotriazole ring itself is generally stable under many reducing conditions. Studies on the reduction of 1-(2-nitroaryl)-1H-benzotriazoles using tin(II) chloride in an acidic medium have shown that the nitro group on the appended aryl ring is selectively reduced to an amine. jraic.com Throughout this process, the core benzotriazole structure remains intact, demonstrating its robustness and utility as a stable scaffold in multistep synthesis. jraic.com

Transformations Involving the Carbamyloxyethyl Functional Group

The carbamyloxyethyl side chain, -CH₂CH₂OC(O)NH₂, features a carbamate (B1207046) ester linkage. This functional group is the primary site for transformations involving hydrolysis, solvolysis, and transamidation/transesterification reactions.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-O bond, releasing 1H-benzotriazole-1-ethanol, carbon dioxide, and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the 1H-benzotriazole-1-ethoxide leaving group, which is then protonated by water. The final products are 1H-benzotriazole-1-ethanol, carbonate, and ammonia (B1221849).

Transamidation and transesterification reactions involve the substitution of the -NH₂ or the -OCH₂CH₂-Bt group of the carbamate, respectively. These reactions typically require a catalyst and proceed by the nucleophilic attack of an amine (for transamidation) or an alcohol (for transesterification) on the carbamate's carbonyl carbon.

Transamidation: Reaction with a primary or secondary amine (R'NH₂ or R'₂NH) would displace ammonia to form a new N-substituted carbamate: 1-(2-(R'-carbamoyloxy)ethyl)benzotriazole or 1-(2-(R'₂-carbamoyloxy)ethyl)benzotriazole. Recent studies on related compounds, such as N-acyl benzotriazoles, have explored reductive transamidation processes, highlighting the reactivity of amide-like linkages associated with the benzotriazole scaffold. nih.govorganic-chemistry.org

Transesterification: Reaction with an alcohol (R'OH) in the presence of a suitable catalyst could replace the 1H-benzotriazole-1-ethanol moiety to form a new carbamate ester, R'OC(O)NH₂.

Table 3: Potential Transformations of the Carbamyloxyethyl Group

| Reaction Type | Reagent | Expected Products |

| Acidic Hydrolysis | H₂O / H⁺ | 1H-Benzotriazole-1-ethanol + CO₂ + NH₄⁺ |

| Basic Hydrolysis | H₂O / OH⁻ | 1H-Benzotriazole-1-ethanol + CO₃²⁻ + NH₃ |

| Transamidation | R'NH₂ (Amine) | 1-(2-(R'-carbamoyloxy)ethyl)benzotriazole + NH₃ |

| Transesterification | R'OH (Alcohol) | R'OC(O)NH₂ + 1H-Benzotriazole-1-ethanol |

Radical Reactions and Cleavage Pathways

While specific studies on the radical chemistry of this compound are not extensively documented, the behavior of the benzotriazole core in related systems provides significant insight into its potential reaction pathways. Benzotriazole and its derivatives are known to act as precursors for various radical species. nih.govijpsonline.com

One of the most significant radical reactions of benzotriazoles involves the photochemical extrusion of molecular nitrogen (N₂). Irradiation of the benzotriazole ring, typically with UV light (e.g., at 254 nm), can lead to the cleavage of the N-N bonds, generating a highly reactive 1,3-diradical intermediate. researchgate.netnih.gov This diradical can then undergo subsequent rearrangements or intermolecular reactions.

Another potential radical pathway involves reactions with highly reactive species like hydroxyl radicals (•OH), which are common in advanced oxidation processes. Studies on the degradation of the parent 1H-benzotriazole have shown that •OH addition to the benzene ring is a primary degradation pathway, with calculated rate constants around 8.26 × 10⁹ M⁻¹ s⁻¹. nih.gov This leads to hydroxylated intermediates that can undergo further oxidation and ring-opening. nih.gov

Cleavage can also be initiated at the side chain. Homolytic cleavage of the C-O or N-C bonds could generate various carbon- or nitrogen-centered radicals. For instance, chemoselective reduction of related benzotriazolyl alkyl esters has been shown to form a benzotriazole-bearing radical, highlighting the lability of the side chain under certain reductive conditions. nih.gov

The table below summarizes potential radical reactions and cleavage pathways.

| Pathway | Initiator | Key Intermediate(s) | Potential Product Type(s) |

| Photochemical N₂ Extrusion | UV Light (λ = 254 nm) | 1,3-Diradical | Rearrangement products, Cycloaddition adducts researchgate.netnih.gov |

| Oxidative Degradation | Hydroxyl Radicals (•OH) | Hydroxylated benzotriazole radical adducts | Hydroxylated derivatives, Ring-opened products nih.gov |

| Reductive Cleavage | Reducing agents (e.g., SmI₂) | Benzotriazole-bearing radical | Cross-coupling products nih.gov |

| Side-Chain Homolysis | Heat or Light | Carbamate and ethyl radicals | Fragmentation products |

Mechanistic Elucidation through Kinetic Studies and Isotopic Labeling

Understanding the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques such as kinetic studies and isotopic labeling. While specific studies on this exact molecule are limited, the principles can be understood from research on analogous systems.

Kinetic studies are crucial for determining reaction rates and understanding the factors that influence them. For instance, investigations into the thermal isomerization of N-arylmethylbenzotriazoles between their N-1 and N-2 isomers revealed that the reaction rates depend on the electronic effects of substituents. rsc.org A cross-over experiment in this study supported a mechanism involving a heterolytic N-C bond cleavage to form an ion pair, followed by intermolecular rearrangement, rather than a radical pathway. rsc.org Similarly, kinetic analysis of the degradation of benzotriazole by hydroxyl radicals allowed for the determination of absolute rate constants, providing quantitative insight into the reaction's efficiency. nih.gov

Isotopic labeling is an indispensable tool for tracing the path of atoms through a reaction. For this compound, one could use labeling to distinguish between different potential cleavage points in the side chain during hydrolysis or thermolysis. For example, synthesizing the molecule with a ¹³C-labeled carbonyl group or an ¹⁸O-labeled ether oxygen would allow for the definitive identification of bond cleavage sites by analyzing the mass spectra of the resulting fragments. Thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have been used to investigate the decomposition of related N-carbamoyl benzotriazole derivatives, revealing that their stability and decomposition pathways are highly sensitive to their structure. nih.gov

The following table outlines hypothetical experiments for elucidating the reaction mechanisms of this compound.

| Mechanistic Question | Experimental Approach | Technique(s) | Expected Outcome |

| Hydrolysis Pathway | Synthesize with ¹⁸O in the ether linkage of the side chain. | Mass Spectrometry | Determine whether C-O or O-C bond cleavage occurs by identifying the fragment containing the ¹⁸O label. |

| Leaving Group Ability | Kinetic study of nucleophilic substitution with a series of nucleophiles. | UV-Vis or NMR Spectroscopy | Determine rate constants and reaction order; quantify the leaving group ability of the benzotriazolide anion. |

| Thermal Decomposition | Synthesize with ¹³C at the carbonyl position. | TGA-Mass Spectrometry | Trace the ¹³C atom to determine if decarboxylation is a primary pathway and identify the resulting fragments. |

| Isomerization | Monitor a solution of pure this compound over time at elevated temperature. | HPLC, NMR Spectroscopy | Determine if thermal equilibrium is established with the corresponding 2-substituted isomer and calculate the rate of isomerization. rsc.org |

Role as a Synthetic Auxiliary, Leaving Group, or Protecting Group

The benzotriazole moiety is exceptionally versatile in organic synthesis, capable of acting as a synthetic auxiliary, a leaving group, or as part of a protecting group strategy. lupinepublishers.comnih.gov

Leaving Group: The benzotriazolide anion is a very stable and effective leaving group. This stability arises from the aromaticity of the heterocyclic ring and the delocalization of the negative charge across the three nitrogen atoms. This property is exploited in N-acylbenzotriazoles, which are excellent, easy-to-handle acylating agents for N-, O-, C-, and S-acylations. nih.gov In the context of this compound, the molecule can act as a reagent to transfer the carbamyloxyethyl group to a nucleophile, with the benzotriazole anion departing.

Synthetic Auxiliary: A synthetic auxiliary is a group that is temporarily incorporated into a molecule to control reactivity and/or stereoselectivity, and is removed later in the sequence. The benzotriazole group excels in this role. nih.gov For example, it can stabilize an adjacent carbanion, facilitate a desired transformation, and then be readily eliminated. nih.gov

Protecting Group: The carbamyloxyethyl group can be viewed as a protecting group for the N-H functionality of the parent benzotriazole molecule, preventing it from participating in undesired side reactions. More broadly, the entire molecule could be considered a reagent for the protection of other functional groups. The carbamate functional group itself is a well-known protecting group for amines (as in Boc protection), suggesting that the "carbamyloxy" portion of the side chain has inherent stability and removal characteristics that are valuable in multi-step synthesis.

The table below summarizes the diverse synthetic roles of the this compound scaffold.

| Role | Description | Illustrative Transformation |

| Leaving Group | The benzotriazolide anion (Bt⁻) is displaced by a nucleophile (Nu⁻). | Bt-CH₂CH₂OC(O)NH₂ + Nu⁻ → Nu-CH₂CH₂OC(O)NH₂ + Bt⁻ |

| Synthetic Auxiliary | The benzotriazole moiety facilitates a reaction (e.g., carbanion formation) and is removed in a later step. | Facilitates cyclization, then eliminated via acid treatment. nih.gov |

| Protecting Group | The N-alkylation prevents reactions at the benzotriazole N-H proton. | The N-1 position is blocked by the side chain, allowing for selective reactions elsewhere. |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 2 Carbamyloxyethyl Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the molecular structure of 1-(2-Carbamyloxyethyl)benzotriazole by identifying the different types of protons and carbons and their immediate electronic surroundings.

In ¹H NMR, the aromatic protons of the benzotriazole (B28993) ring typically appear as a complex multiplet pattern in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. ijpsonline.comresearchgate.net The protons of the ethyl linker (—CH₂—CH₂—) exhibit distinct signals. The methylene (B1212753) group attached to the benzotriazole nitrogen is expected to resonate at a different chemical shift than the methylene group adjacent to the carbamyloxy moiety due to their different electronic environments. The NH₂ protons of the carbamate (B1207046) group usually appear as a broad singlet, and its chemical shift can be solvent-dependent. ijpsonline.com

In ¹³C NMR spectroscopy, the carbon atoms of the benzotriazole ring typically resonate in the range of 110–145 ppm. contaminantdb.camdpi.comchemicalbook.com The carbonyl carbon (C=O) of the carbamate group is characteristically found further downfield, often above 150 ppm. The carbons of the ethyl bridge will have signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzotriazole Aromatic CH | 7.0 - 8.5 | 110 - 130 |

| Benzotriazole Quaternary C | - | 130 - 145 |

| N-CH₂ | 4.0 - 5.0 | 40 - 50 |

| O-CH₂ | 3.5 - 4.5 | 60 - 70 |

| C=O | - | > 150 |

| NH₂ | Variable (often broad) | - |

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show a correlation between the two methylene groups of the ethyl linker, confirming their adjacency. It would also help to delineate the coupling network within the aromatic protons of the benzotriazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the N-CH₂ group will show a cross-peak with its corresponding carbon signal, and the same applies to the O-CH₂ group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlation). sdsu.edu This is particularly powerful for connecting the different functional groups. For example, HMBC can show a correlation from the protons of the N-CH₂ group to the quaternary carbons of the benzotriazole ring, confirming the attachment point of the ethyl side chain. It can also show correlations from the O-CH₂ protons to the carbonyl carbon of the carbamate group, solidifying the structure of the carbamyloxyethyl moiety.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form. This is particularly important for identifying and distinguishing between different crystalline polymorphs or an amorphous state. acs.org

Different polymorphs of a compound have the same chemical composition but differ in their crystal packing. These differences in the local environment of the molecules within the crystal lattice can lead to distinct chemical shifts and line shapes in the ssNMR spectra. By comparing the ssNMR spectra of different batches or forms of this compound, one can identify the presence of different polymorphs.

Amorphous forms lack the long-range order of crystalline materials, which results in a distribution of local environments for the molecules. This typically leads to broader signals in the ssNMR spectrum compared to the sharp lines observed for crystalline forms. Thus, ssNMR can be used to determine the degree of crystallinity of a sample of this compound.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Both IR and Raman spectroscopy can be used to identify the key functional groups present in this compound.

Benzotriazole Ring: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ijpsonline.com The C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ range. The N=N stretching of the triazole ring can also be observed.

Carbamate Group: The N-H stretching vibrations of the primary amide (NH₂) typically appear as two bands in the region of 3200-3400 cm⁻¹. ijpsonline.com The C=O (carbonyl) stretching vibration is a strong and characteristic band, usually found in the range of 1680-1750 cm⁻¹. ijpsonline.com The C-O stretching and N-H bending vibrations also give rise to characteristic bands.

Ethyl Linker: The aliphatic C-H stretching vibrations of the methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. ijpsonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Benzotriazole | Aromatic C-H Stretch | 3000 - 3100 |

| C=C Ring Stretch | 1450 - 1600 | |

| Carbamate | N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1680 - 1750 | |

| Ethyl Linker | Aliphatic C-H Stretch | 2850 - 3000 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.

The flexible ethyl linker in this compound allows for the existence of different rotational isomers, or conformers. lumenlearning.comlibretexts.orgchemistrysteps.com Vibrational spectroscopy can be a sensitive probe of these conformational changes. Different conformers can exhibit subtle but measurable differences in their vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), which is rich in complex bending and skeletal vibrations.

By studying the vibrational spectra under different conditions (e.g., temperature, solvent polarity), it may be possible to identify the presence of different conformers and, in some cases, determine their relative populations. For example, certain vibrational bands may increase or decrease in intensity as the equilibrium between conformers shifts. This type of analysis provides valuable information about the molecule's flexibility and preferred three-dimensional shapes.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy, the molecular formula can be confirmed. For this compound (C9H10N4O2), the theoretical exact mass is 206.0804 g/mol . Experimental determination using techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula.

In a typical MS/MS experiment, the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- would be selected as the precursor ion. For instance, in negative ion mode, the precursor ion would be [C9H9N4O2]-. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions. Based on the structure of benzotriazole and its derivatives, fragmentation could occur at the ethyl carbamate side chain. massbank.eumassbank.eu Common losses would include the carbamyloxy group (-OCONH2) or the entire ethyl carbamyloxy side chain. The analysis of these fragments provides conclusive evidence for the connectivity of the atoms within the molecule.

X-ray Diffraction Methodologies for Crystalline Structure Determination

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous three-dimensional molecular structure. This technique requires a single, high-quality crystal of the compound. While specific crystallographic data for this compound was not found, analysis of related benzotriazole derivatives demonstrates the power of this method. nih.govresearchgate.netmdpi.com For a related compound, 1-[2-(4-Chlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, single crystal X-ray analysis revealed detailed information about the molecular conformation, including the dihedral angles between the benzotriazole ring and other substituents. nih.govresearchgate.net A similar analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2163 (2) |

| b (Å) | 36.8545 (9) |

| c (Å) | 13.3019 (3) |

| β (°) | 91.529 (1) |

| Volume (ų) | 3536.42 (15) |

| Z | 8 |

| Data derived from a study on a related benzotriazole derivative. nih.gov |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phase of a material. units.it It is particularly useful for routine analysis and for confirming the identity of a bulk sample. semnan.ac.ir The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of diffraction peaks at specific 2θ angles. While a specific PXRD pattern for this compound is not provided in the search results, a typical analysis would involve comparing the experimental pattern to a reference pattern calculated from single crystal X-ray diffraction data or to patterns of known polymorphs. This allows for the confirmation of the crystalline form and the detection of any crystalline impurities.

Computational Chemistry and Theoretical Investigations of 1 2 Carbamyloxyethyl Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional geometry of 1-(2-Carbamyloxyethyl)benzotriazole. These methods provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for understanding its conformational preferences and potential tautomerism. The flexibility of the 2-carbamyloxyethyl side chain allows for multiple low-energy conformations. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the relative energies of these conformers. researchgate.netnih.gov These studies help identify the most stable geometric arrangement of the molecule in the gas phase.

Furthermore, the benzotriazole (B28993) ring can exist in two tautomeric forms: 1H and 2H. While the ethyl substituent is at the 1-position, theoretical calculations can explore the energetic barrier and relative stability of the corresponding 2H-tautomer, providing insight into the likelihood of tautomerization under different conditions. The analysis involves optimizing the geometry of each conformer and tautomer to find the minimum energy structures on the potential energy surface.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended side chain | 0.00 (most stable) |

| B | Folded side chain (gauche) | +1.25 |

| C | Side chain oriented over the ring | +2.50 |

Note: This table is illustrative and represents the type of data generated from DFT studies. Actual values would require specific calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for energetic and spectroscopic predictions. nih.gov

For this compound, these methods can be used to refine the energetic ordering of conformers and provide benchmark values for properties like ionization potential and electron affinity. High-accuracy calculations are also instrumental in predicting spectroscopic parameters with greater precision, which is essential for interpreting experimental spectra. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study their behavior in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can reveal the dynamic nature of its conformational flexibility. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how the side chain rotates and folds in response to thermal fluctuations and interactions with the surrounding medium. These simulations provide insights into the dominant conformations present in solution and the timescale of transitions between them. pensoft.net This is crucial for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can calculate the nuclear magnetic shielding tensors. From these, chemical shifts (¹H and ¹³C) for this compound can be predicted, helping to assign peaks in experimental NMR spectra.

IR Spectroscopy: By performing a frequency calculation after a geometry optimization, computational methods can predict the vibrational frequencies and their corresponding intensities. nih.gov This generates a theoretical IR spectrum that can be compared with experimental FT-IR data to identify characteristic vibrational modes of the benzotriazole ring and the carbamyloxyethyl side chain. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths. These calculations can determine the λ(max) values corresponding to the electronic transitions (e.g., π→π* and n→π*) within the molecule, helping to interpret its UV-Vis absorption spectrum.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Carbamate) | 3450 | 3445 |

| C=O Stretch (Carbamate) | 1735 | 1730 |

| C=N Stretch (Triazole) | 1620 | 1615 |

| Benzene (B151609) Ring C-H Bend | 750 | 745 |

Note: This table is for illustrative purposes. Predicted values are typically scaled to better match experimental data.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, mapping out the entire reaction pathway from reactants to products. For this compound, this could involve studying its synthesis or its reactions with other molecules. By locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, researchers can predict reaction rates and understand the mechanism. researchgate.net For example, modeling the nucleophilic substitution reaction at the carbamate (B1207046) group would involve identifying the transition state structure and its energy, thus providing insight into the compound's reactivity as an electrophile.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. researchgate.net For benzotriazole derivatives, a QSRR model could be developed to predict a specific type of reactivity, such as their efficacy as corrosion inhibitors or their reaction rates in a particular chemical transformation. nih.govchem-soc.si

This involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related benzotriazole compounds with known reactivity data. scirp.org Descriptors might include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular surface area. researchgate.netnih.gov A statistical method, such as multiple linear regression, is then used to build a mathematical equation that correlates these descriptors with the observed reactivity. chemrxiv.org This model can then be used to predict the reactivity of new, unsynthesized benzotriazole derivatives, including this compound.

Intermolecular Interactions and Crystal Packing Predictions

The solid-state architecture of this compound, like all molecular crystals, is dictated by a complex interplay of non-covalent intermolecular interactions. While direct crystallographic data for this specific compound is not publicly available, computational chemistry provides powerful tools to predict and analyze the forces that govern its crystal packing. Theoretical investigations, primarily using methods like Density Functional Theory (DFT), allow for the elucidation of the most probable and energetically favorable intermolecular contacts.

The molecular structure of this compound, featuring a benzotriazole ring system and a flexible carbamyloxyethyl side chain, suggests the presence of several key interaction types that are likely to direct its self-assembly into a crystalline lattice. These include hydrogen bonds, π-π stacking interactions, and weaker C-H···π and van der Waals forces.

Predicted Intermolecular Interactions:

The primary non-covalent interactions anticipated for this compound are dominated by the hydrogen bonding capabilities of the carbamate group and the π-system of the benzotriazole moiety.

Hydrogen Bonding: The carbamyloxyethyl group provides both hydrogen bond donors (the -NH2 group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). It is predicted that strong N-H···O=C hydrogen bonds will be a primary motif, linking molecules into chains or dimeric structures. The nitrogen atoms of the benzotriazole ring can also act as hydrogen bond acceptors, potentially interacting with the amine protons of neighboring molecules. mdpi.comnih.govresearchgate.net Theoretical and experimental studies on related carbamate-containing molecules have shown that the formation of hydrogen bonds involving the carbonyl group can significantly stabilize conformations. chemrxiv.org

π-π Stacking Interactions: The aromatic benzotriazole ring is expected to facilitate π-π stacking interactions, which are a common feature in the crystal structures of benzotriazole derivatives. researchgate.netacs.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The stacking can occur in various geometries, such as parallel-displaced or T-shaped, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.net Such interactions would likely contribute to the formation of columnar stacks within the crystal lattice. researchgate.net

Theoretical Analysis of Interaction Energies:

Computational methods can provide quantitative estimates for the energies of these various interactions. The strength of these non-covalent bonds is crucial for predicting the most stable crystal polymorph.

| Interaction Type | Functional Groups Involved | Predicted Interaction Energy (kcal/mol) | Typical Distance |

| N-H···O Hydrogen Bond | Carbamate -NH₂ and Carbonyl C=O | 4 - 8 | 2.8 - 3.2 Å (N···O) |

| N-H···N Hydrogen Bond | Carbamate -NH₂ and Benzotriazole N | 2 - 5 | 2.9 - 3.3 Å (N···N) |

| π-π Stacking | Benzotriazole Ring ↔ Benzotriazole Ring | 2 - 5 | 3.3 - 3.8 Å (centroid-centroid) |

| C-H···π Interaction | Aromatic/Aliphatic C-H and Benzotriazole Ring | 0.5 - 2.5 | 3.5 - 4.0 Å (H···ring centroid) |

This table presents theoretically predicted values based on computational studies of analogous functional groups.

Crystal Packing Predictions:

Predicting the precise three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a computationally intensive challenge. cam.ac.ukyoutube.comwikipedia.org For this compound, a CSP study would involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

Based on the predicted intermolecular interactions, several packing motifs can be hypothesized:

Layered Structures: Molecules could be organized into layers, with strong hydrogen bonding networks within each layer and weaker π-π stacking interactions holding the layers together.

Columnar Structures: Strong π-π stacking of the benzotriazole rings could lead to the formation of columns, which are then interconnected by hydrogen bonds involving the carbamyloxyethyl side chains. researchgate.net

Herringbone Patterns: This is a common packing motif for aromatic compounds, where molecules arrange in a way that optimizes C-H···π interactions.

The flexibility of the carbamyloxyethyl side chain adds a layer of complexity to the crystal packing prediction. Different conformations of this chain could lead to different polymorphs, each with a unique set of intermolecular interactions and, consequently, distinct physical properties. Computational studies on carbamates have highlighted their conformational rigidity compared to peptides, which would influence the packing possibilities. chemrxiv.orgacs.org

Further computational analysis using tools like Non-Covalent Interaction (NCI) plots would be invaluable in visualizing the regions of intermolecular contact and confirming the nature of these interactions. acs.orgnih.gov Such analyses provide a qualitative and quantitative picture of the balance of forces that dictates the final crystal structure of this compound.

Non Clinical Applications and Materials Science Contributions of 1 2 Carbamyloxyethyl Benzotriazole

Applications as a Building Block in Advanced Organic Synthesis

The strategic importance of 1-(2-Carbamyloxyethyl)benzotriazole in organic synthesis stems from its role as a bifunctional building block. nih.gov The benzotriazole (B28993) group can act as an excellent leaving group, facilitating a variety of substitution reactions, while the carbamyloxyethyl chain provides a handle for further molecular elaboration. This dual functionality allows for its incorporation into complex molecular architectures through multi-step synthetic sequences and as a precursor for novel heterocyclic systems.

In the construction of complex organic molecules, this compound can serve as a key intermediate. ontosight.ai Its benzotriazole portion can be displaced by a wide range of nucleophiles, enabling the introduction of the carbamyloxyethyl group onto a target scaffold. This strategy is particularly valuable in the synthesis of compounds where this specific side chain is a crucial pharmacophore or a structural element required for desired physical or chemical properties.

Researchers have utilized derivatives of benzotriazole in multi-step syntheses to create intricate molecular frameworks. The reactivity of the N-acylbenzotriazole bond, for instance, allows for the formation of esters and amides under mild conditions. While direct examples detailing multi-step sequences involving this compound are not extensively documented in publicly available literature, the known reactivity of related benzotriazole derivatives provides a strong basis for its potential in this area. The general principle involves the initial attachment of the this compound moiety to a starting material, followed by subsequent transformations on other parts of the molecule, with the carbamyloxyethyl group being carried through the synthetic route.

The benzotriazole ring system is a well-established precursor for a diverse array of heterocyclic compounds. The reactivity of this compound can be harnessed to construct novel heterocyclic scaffolds that incorporate the carbamyloxyethyl side chain. For example, intramolecular cyclization reactions involving the carbamyloxy group or the ethyl chain could lead to the formation of fused or spirocyclic systems containing the benzotriazole nucleus or its rearranged products.

The development of new synthetic methodologies often relies on versatile building blocks like benzotriazole derivatives. For instance, novel methods for synthesizing benzotriazolyl alkyl esters have been developed, highlighting the utility of the benzotriazole group in constructing bifunctional compounds that can be used to build a myriad of chemical structures. nih.gov Furthermore, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been employed as building blocks for the synthesis of pyrrole-containing heterocycles, demonstrating the role of benzotriazole derivatives in accessing complex heterocyclic systems. rsc.orgresearchgate.net The synthesis of novel scaffolds is a cornerstone of drug discovery and materials science, and benzotriazole derivatives are recognized for their utility in creating these new molecular architectures. nih.govresearchgate.netnih.gov

A general approach could involve the reaction of this compound with a suitable reagent that triggers a cascade of reactions, ultimately leading to a new heterocyclic core. The carbamyloxyethyl group could either be a passive substituent or an active participant in the cyclization process, influencing the final structure and its properties. The exploration of such reactions opens avenues for the discovery of new chemical entities with potentially interesting biological or material properties.

Role in Polymer Chemistry and Materials Science

The incorporation of this compound into polymeric materials offers a pathway to enhance their performance and impart specific functionalities. Its utility spans from acting as a monomer or cross-linking agent to a functional additive for surface modification and bulk property enhancement.

The presence of the reactive carbamyloxyethyl group in this compound allows it to be used as a monomer in polymerization reactions. For example, it could potentially undergo condensation polymerization with appropriate co-monomers to form polyesters or polyamides containing the benzotriazole moiety as a pendant group. These benzotriazole-functionalized polymers could exhibit unique thermal, optical, or mechanical properties.

Furthermore, the bifunctional nature of this compound suggests its potential as a cross-linking agent. During polymerization or in a post-polymerization modification step, the benzotriazole group or the carbamyloxyethyl group could react with polymer chains, creating a three-dimensional network structure. This cross-linking would be expected to improve the mechanical strength, thermal stability, and solvent resistance of the resulting material.

A significant application of benzotriazole derivatives in materials science is the functionalization of polymers to introduce specific protective properties. The benzotriazole moiety is a well-known ultraviolet (UV) absorber and a corrosion inhibitor.

UV Stabilization: By incorporating this compound into a polymer matrix, either as a comonomer or as an additive, the resulting material can gain enhanced resistance to UV degradation. The benzotriazole ring system can absorb harmful UV radiation and dissipate the energy through non-destructive photophysical processes, thereby protecting the polymer backbone from photodegradation, which can lead to discoloration, embrittlement, and loss of mechanical properties.

Corrosion Inhibition: Benzotriazole and its derivatives are highly effective corrosion inhibitors for copper and its alloys. When a polymer containing this compound is used as a coating on a metal surface, the benzotriazole units can form a protective film at the metal-polymer interface. This film acts as a barrier, preventing corrosive agents from reaching the metal surface and thus inhibiting the corrosion process. ontosight.ai

The carbamyloxyethyl group in this compound can enhance its compatibility with the polymer matrix, leading to better dispersion and long-term effectiveness of the protective additive.

The functional properties of this compound make it a valuable additive for various formulations, including coatings, films, and lubricants.

Coatings and Films: When added to paints, varnishes, and other protective coatings, this compound can significantly improve their performance. As a UV stabilizer, it protects the coating itself and the underlying substrate from sun damage. As a corrosion inhibitor, it is particularly beneficial for coatings applied to metallic surfaces. ontosight.ai The resulting films can exhibit enhanced durability and longevity.

Lubricants: In lubricating oils and greases, benzotriazole derivatives can function as anti-wear additives and metal deactivators. The ability of the benzotriazole group to form a protective film on metal surfaces reduces friction and wear between moving parts. Furthermore, it can prevent the catalytic degradation of the lubricant by passivating metal ions that may be present. The specific structure of this compound may offer advantages in terms of solubility and thermal stability in lubricant formulations.

Analytical Chemistry Applications (Methodological Focus)

The unique structural features of this compound, which include the benzotriazole chromophore and a reactive carbamate (B1207046) group, suggest its potential utility in various analytical chemistry applications. These applications primarily revolve around its use as a reagent in spectrophotometric analysis and as a derivatizing agent to enhance chromatographic separations.

Chromophoric Reagent in Spectrophotometric Analysis

While specific studies detailing the use of this compound as a primary chromophoric reagent for the direct quantification of analytes are not extensively documented, its inherent spectroscopic properties are noteworthy. The benzotriazole moiety is a known chromophore, absorbing ultraviolet (UV) radiation. The electronic transitions within the benzotriazole ring system give rise to characteristic absorption bands in the UV spectrum.

Furthermore, the interaction of this compound with metal ions has the potential to alter its spectrophotometric properties. The coordination of metal ions to the nitrogen atoms of the benzotriazole ring or the oxygen atom of the carbamate's carbonyl group can lead to shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in molar absorptivity. For instance, studies on other carbamate-containing compounds have shown that the formation of metal complexes can be monitored using UV-Vis spectrophotometry, with distinct changes in the spectra indicating complexation researchgate.net. This suggests that this compound could potentially be used as an indicator or reagent in the spectrophotometric determination of certain metal ions.

Table 1: Potential Spectrophotometric Properties of this compound

| Structural Feature | Expected Spectroscopic Behavior | Potential Application |

| Benzotriazole Ring | Strong UV absorption | Quantification of the compound itself or as a chromophoric tag. |

| Carbamate Group | Weak n→π* transition from the carbonyl group | Minor contribution to the overall spectrum, but its electronic influence can modulate the primary benzotriazole absorptions. |

| Metal Ion Coordination | Shifts in λmax and/or changes in molar absorptivity upon complexation | Indirect spectrophotometric determination of metal ions. |

Derivatizing Agent for Chromatographic Separations

The structure of this compound makes it a promising candidate as a derivatizing agent for enhancing the chromatographic analysis of various analytes, particularly those containing nucleophilic functional groups such as amines. nih.gov In such applications, the benzotriazole moiety would function as a good leaving group, facilitating the transfer of the carbamyloxyethyl group to the analyte.

This derivatization would serve several purposes in chromatography:

Introduction of a Chromophore/Fluorophore: For analytes that lack a suitable chromophore for UV detection, derivatization with a reagent that imparts strong UV absorbance is crucial. The benzotriazole group itself could serve this purpose if it were part of the final derivative, or if the introduced carbamyloxyethyl group enhances detectability.

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of analytes, leading to better peak shapes, improved resolution, and reduced tailing in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of the polar carbamyloxyethyl group would significantly alter the polarity of an analyte.

Enhanced Sensitivity: By introducing a group that is highly responsive to a specific detector (e.g., a UV detector or a fluorescence detector), the sensitivity of the analytical method can be significantly increased, allowing for the detection of trace amounts of the analyte.

While specific applications of this compound as a derivatizing agent are not widely reported, the principle is well-established for other benzotriazole and carbamate compounds. For example, polymeric reagents based on benzotriazole have been successfully used for the derivatization of primary and secondary amines prior to HPLC analysis. nih.gov Similarly, various carbamate-containing reagents are employed for the derivatization of amines and amino acids, often to introduce a fluorescent tag or to improve their chromatographic properties. taylorfrancis.com The thermal lability of some carbamates makes HPLC the preferred method of analysis over GC for these derivatives. taylorfrancis.com

Table 2: Potential Derivatization Reactions using this compound

| Analyte Functional Group | Proposed Reaction | Benefit for Chromatography |

| Primary/Secondary Amine (R-NH2 / R2NH) | Nucleophilic attack on the carbamate carbonyl, with benzotriazole as the leaving group, to form a urea (B33335) derivative. | Introduction of a polar group, potential for enhanced UV detection. |

| Alcohol (R-OH) | Transesterification reaction under specific catalytic conditions to form a new carbamate. | Increased polarity, improved peak shape. |

| Thiol (R-SH) | Reaction with the carbamate to form a thiocarbamate. | Altered retention time and selectivity. |

Coordination Chemistry and Metal Complex Formation

The molecular structure of this compound contains multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes, coordination polymers, and potentially metal-organic frameworks (MOFs). nih.govrsc.org

Ligand Properties of the Benzotriazole Moiety

The benzotriazole ring is a well-established ligand in coordination chemistry. nih.gov It possesses three nitrogen atoms, each with a lone pair of electrons that can be donated to a metal center. The coordination can occur through one, two, or all three nitrogen atoms, leading to a variety of coordination modes (monodentate, bidentate, or tridentate) and bridging capabilities. This versatility allows benzotriazole and its derivatives to form a wide range of coordination compounds, from simple mononuclear complexes to complex polynuclear clusters and extended coordination polymers. nih.govrsc.org

The N-substituent on the benzotriazole ring can significantly influence its ligand properties through steric and electronic effects. In this compound, the presence of the 2-carbamyloxyethyl group at the N1 position introduces several key features:

Steric Hindrance: The side chain can sterically hinder the coordination of metal ions to the N1 and adjacent N2 atoms, potentially favoring coordination at the more accessible N3 position.

Electronic Effects: The electron-withdrawing nature of the carbamate group can influence the electron density on the benzotriazole ring system, thereby affecting the donor strength of the nitrogen atoms.

Additional Coordination Sites: The carbamate group itself contains potential donor atoms, specifically the carbonyl oxygen and the amide nitrogen. This allows the ligand to act as a chelating or bridging agent in a more complex manner. The flexible ethyl linker allows the carbamate group to orient itself to coordinate with a metal center that is also bound to the benzotriazole nitrogens, potentially forming stable chelate rings.

The ability of the flexible side chain to participate in coordination could lead to the formation of complexes with unique geometries and properties that are not accessible with simple, unsubstituted benzotriazole.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bifunctional nature of this compound, with its aromatic N-donor heterocycle and a flexible side chain containing O- and N-donor atoms, makes it a suitable candidate for the construction of coordination polymers and MOFs. rsc.org

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of the resulting network are dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the organic linker.

MOFs are a subclass of coordination polymers that are characterized by their porous structures. The use of flexible ligands in the synthesis of MOFs can lead to dynamic frameworks that can respond to external stimuli such as the presence of guest molecules. rsc.orgchemrxiv.org The flexible 2-carbamyloxyethyl side chain of this compound could impart such dynamic properties to a resulting MOF.

While there are no specific reports on MOFs or coordination polymers synthesized from this compound, the literature contains numerous examples of related systems:

Benzotriazole-based Coordination Polymers: Benzotriazole and its simpler derivatives have been used to construct one-, two-, and three-dimensional coordination polymers with various metal ions. rsc.org

MOFs with Flexible Ligands: The incorporation of flexible linkers is a known strategy for creating MOFs with interesting properties, such as "breathing" effects where the framework expands or contracts upon guest adsorption/desorption. rsc.orgchemrxiv.org

Given these precedents, it is conceivable that this compound could act as a versatile building block for novel coordination polymers and MOFs. The benzotriazole moiety would serve as the primary coordination site to build the main framework, while the flexible carbamyloxyethyl arm could dangle into the pores, functionalizing the internal surface, or participate in the coordination to create a more complex, interlinked structure. The hydrogen bonding capability of the terminal -NH2 group of the carbamate could also play a significant role in directing the supramolecular assembly and stabilizing the final structure.

Synthesis and Structure Reactivity/property Relationships of Derivatives and Analogues of 1 2 Carbamyloxyethyl Benzotriazole

Structural Modifications of the Benzotriazole (B28993) Ring System

The benzotriazole scaffold is a versatile platform amenable to a variety of structural modifications. Substitutions on the benzene (B151609) portion of the ring system can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its reactivity and interaction with biological targets.

Halogenation and Nitration Derivatives

The introduction of halogens and nitro groups to the benzotriazole ring is a key strategy for modulating molecular properties. Halogenated benzotriazole derivatives, particularly those with chlorine atoms, have demonstrated enhanced biological activity. For instance, in a series of benzotriazole-based antiviral compounds, derivatives bearing two chlorine atoms on the C-4 and C-5 positions of the benzotriazole ring showed significantly increased activity against Coxsackievirus B5 (CVB5). nih.gov The substitution of an amine group with a p-chlorobenzoyl group in these chlorinated scaffolds further boosted this antiviral potency. nih.gov

Table 1: Effect of Halogenation on Antiviral Activity of Benzotriazole Derivatives

| Parent Compound Scaffold | Modification | Target Virus | Result | Reference |

|---|---|---|---|---|

| Benzotriazole-benzylamine | Addition of two Cl atoms to benzotriazole ring | CVB5 | Increased antiviral activity | nih.gov |

Alkyl and Aryl Substitutions on the Benzene Ring

Substituting the benzene ring with alkyl or aryl groups introduces steric bulk and can modify the lipophilicity of the parent compound. The synthesis of N-aryl substituted benzotriazoles can be achieved through the reaction of 1H-benzotriazole with activated nitrochloroarenes. jraic.com For example, reacting 1H-benzotriazole with 1-chloro-2-nitroarenes in the presence of potassium carbonate yields 1-(2-nitroaryl)-1H-benzotriazoles. jraic.com The nitro group in these derivatives can then be reduced to an amine, providing a handle for further functionalization. jraic.com

Studies on related benzotriazole derivatives have shown that substitutions on an attached aryl ring significantly impact biological function. nih.gov In one study, a series of derivatives with chloro substitutions on a terminal aryl ring were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes relevant to hyperglycemia. nih.gov The position and number of chloro groups played a pivotal role in the binding interactions with these enzymes. nih.gov

Table 2: Enzyme Inhibition by Aryl-Substituted Benzotriazole Derivatives

| Compound | Substitution on Aryl Ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 25 | Chloro | 2.41 ± 1.31 | 2.5 ± 1.21 | nih.gov |

| Derivative 36 | Chloro | 2.12 ± 1.35 | 2.21 ± 1.08 | nih.gov |

Variations in Nitrogen Substitution Patterns (N-1 vs N-2)

N-substituted benzotriazoles exist as two potential isomers, with the substituent attached to either the N-1 or N-2 position of the triazole ring. researchgate.netiisj.in This arises from the tautomeric equilibrium between the 1H- and 2H-forms of the parent benzotriazole. nih.gov The alkylation of benzotriazole often results in a mixture of N-1 and N-2 substituted products, presenting a significant synthetic challenge. tsijournals.comrsc.org

The 1H-isomer is generally considered the more stable tautomer and is the predominant form in the solid state. researchgate.netnih.gov For instance, N-(dialkylaminomethyl)benzotriazoles exist exclusively as the 1-substituted isomer in the crystalline phase. rsc.org However, in solution, these compounds can exist as an equilibrium mixture of both the N-1 and N-2 isomers, indicating a dynamic intermolecular conversion process. rsc.org

Controlling the regioselectivity of alkylation is a key area of research.

N-1 Selectivity: Facile, high-yielding protocols have been developed for the exclusive synthesis of N-1 alkylated benzotriazoles, often through intramolecular cyclization methods or by using specific catalysts like B(C₆F₅)₃ with diazoalkanes. tsijournals.comrsc.org

N-2 Selectivity: Achieving N-2 selectivity is rarer and often relies on modifying the coupling partners. nih.gov Methods include using sterically bulky groups on the alkylating agent or the benzotriazole itself to block the more accessible N-1 and N-3 positions. nih.gov Ligand-mediated, rhodium-catalyzed reactions have also been shown to favor the formation of the N-2 isomer. nih.gov

The choice between the N-1 and N-2 linkage has profound structural implications, altering the angle and position of the side chain relative to the benzotriazole ring and thus affecting how the molecule can interact with its environment.

Modifications of the Carbamyloxyethyl Side Chain

The carbamyloxyethyl side chain, -(CH₂-CH₂-O-CO-NH₂), offers multiple points for chemical modification to alter the compound's properties, such as its solubility, polarity, and hydrogen bonding capabilities.

Homologation and Chain Length Variations

Homologation involves systematically increasing the length of the alkyl portion of the side chain. This would produce a series of compounds with the general structure Benzotriazole-N-(CH₂)n-O-CO-NH₂. Such modifications can be achieved by using longer-chain starting materials in the initial synthesis, for example, by reacting benzotriazole with the appropriate haloalkyl carbamate (B1207046). While specific studies on the homologation of the carbamyloxyethyl chain are not detailed in the provided literature, the general synthetic methods for N-alkylation of benzotriazoles using alkyl halides are well-established. tsijournals.com

Varying the chain length would directly impact the compound's flexibility and lipophilicity. An increase in the number of methylene (B1212753) units (-CH₂-) would increase the non-polar character of the side chain, potentially influencing its membrane permeability and solubility in different solvents.

Table 3: Conceptual Impact of Side Chain Homologation

| Side Chain | Number of Methylene Units (n) | Expected Change in Lipophilicity | Expected Change in Flexibility |

|---|---|---|---|

| -(CH₂)-O-CO-NH₂ | 1 | Lowest | Lowest |

| -(CH₂)₂-O-CO-NH₂ | 2 | Moderate | Moderate |

| -(CH₂)₃-O-CO-NH₂ | 3 | Higher | Higher |

Diversification of Carbamate Substituents

The terminal carbamate group (-NH₂) can be diversified to introduce a wide range of functional groups. The synthesis of these analogues would typically proceed from the precursor, 1-(2-hydroxyethyl)benzotriazole. This alcohol can be reacted with various substituted isocyanates (R-N=C=O) to yield a library of N-substituted carbamates with the structure Benzotriazole-N-CH₂-CH₂-O-CO-NHR. nih.gov

Table 4: Potential for Carbamate Substituent Diversification

| Reagent (Isocyanate) | Resulting Substituent (R) | Resulting Functional Group |

|---|---|---|

| Methyl isocyanate | Methyl (-CH₃) | N-Methyl carbamate |

| Phenyl isocyanate | Phenyl (-C₆H₅) | N-Phenyl carbamate |

Introduction of Additional Functional Groups on the Ethyl Spacer

The functionalization of the ethyl spacer in 1-(2-Carbamyloxyethyl)benzotriazole represents a key strategy for modulating its physicochemical and biological properties. The synthetic pathway to these derivatives typically commences with the N-alkylation of benzotriazole. An efficient, solvent-free method for this initial step involves the reaction of benzotriazole with an appropriate alkylating agent in the presence of a solid support like silica (B1680970) (SiO2), a base such as potassium carbonate (K2CO3), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). gsconlinepress.com This approach offers high regioselectivity for the desired N1-substituted product.

To introduce functional groups onto the ethyl spacer, a common precursor is 1-(2-hydroxyethyl)benzotriazole. This intermediate can be synthesized by reacting benzotriazole with 2-chloroethanol (B45725). The hydroxyl group of this precursor serves as a versatile handle for further chemical modifications.

Subsequent carbamoylation of the hydroxyl group is a critical step. The use of 1-carbamoyl-1H-benzotriazole, which can be prepared in two steps from 1,2-diaminobenzene, offers an effective substitute for carbamoyl (B1232498) chloride in this transformation. gsconlinepress.com

Further functionalization of the ethyl spacer can be envisioned through various synthetic routes starting from modified precursors. For instance, the introduction of substituents at the carbon atoms of the ethyl chain can be achieved by using appropriately substituted starting materials, such as epoxides or diols, in the initial N-alkylation step.

The following table summarizes some potential derivatives with functionalized ethyl spacers and the general synthetic strategies that could be employed.

| Derivative Structure | Precursor for Ethyl Spacer | Key Reaction Step for Functionalization | Potential Property Modulation |

| 1-(2-Carbamyloxy-1-methylethyl)benzotriazole | 1-Chloro-2-propanol | N-alkylation with a substituted haloalcohol | Introduction of a methyl group can alter lipophilicity and metabolic stability. |

| 1-(2-Carbamyloxy-3-hydroxypropyl)benzotriazole | Glycidol | Ring-opening of epoxide with benzotriazole | The additional hydroxyl group can increase hydrophilicity and provide a site for further conjugation. |

| 1-(2-Carbamyloxy-2-phenylethyl)benzotriazole | Styrene (B11656) oxide | Ring-opening of epoxide with benzotriazole | The phenyl group can introduce potential for pi-stacking interactions and alter the overall shape and polarity. |

Systematic Structure-Reactivity Relationship (SRR) Studies of Derivatives

Systematic structure-reactivity relationship (SRR) studies are paramount in deciphering the correlation between the chemical structure of a molecule and its resultant biological activity. For derivatives of this compound, these studies are crucial for optimizing their therapeutic profile.

While specific SRR data for derivatives with functionalized ethyl spacers of this compound is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on related benzimidazole (B57391) carbamates. Research on methyl (5(6)-substituted benzimidazol-2-yl) carbamates has demonstrated that the nature and size of the substituent on the benzimidazole ring significantly impact their inhibitory activity on mammalian tubulin polymerization. nih.gov Specifically, the presence of branching or an increase in the polarity of the substituent adjacent to the benzimidazole ring led to a decrease in activity. nih.gov This suggests that steric and electronic properties of substituents play a critical role.

Applying these principles to this compound derivatives, it can be hypothesized that modifications on the ethyl spacer will influence the molecule's interaction with its biological target.

Key SRR Observations from Related Compounds:

| Structural Modification | Observed/Hypothesized Effect on Activity | Reference/Rationale |

| Substituents on the Benzotriazole Ring | The type and position of substituents (e.g., chloro, methyl) on the benzotriazole ring can significantly alter biological activity. | Studies on various benzotriazole derivatives have shown that electron-withdrawing or -donating groups on the aromatic ring can modulate activity. |

| Functionalization of the Ethyl Spacer | Introduction of bulky or polar groups on the ethyl spacer may affect binding affinity and specificity. | Drawing parallels from benzimidazole carbamates, steric hindrance near the core scaffold can be detrimental to activity. nih.gov |

| Nature of the Carbamate Group | N-substitution on the carbamate moiety could influence hydrogen bonding capacity and metabolic stability. | The carbamate group is a key pharmacophoric feature, and its modification is a common strategy in drug design. |

Stereochemical Aspects and Chiral Derivatization Strategies

The introduction of a chiral center into the this compound scaffold opens up avenues for exploring stereoselective interactions with biological targets, which can lead to improved efficacy and reduced side effects. A chiral center can be introduced on the ethyl spacer, for example, by using chiral starting materials.

One potential strategy involves the stereoselective synthesis of a chiral precursor, such as (R)- or (S)-1-(2-hydroxy-1-propyl)benzotriazole. This could be achieved through the enantioselective opening of propylene (B89431) oxide with benzotriazole using a chiral catalyst. Subsequent carbamoylation would yield the corresponding chiral derivative of this compound.

Another approach is the use of chiral derivatizing agents to resolve a racemic mixture of a precursor, such as 1-(2-hydroxypropyl)benzotriazole. This would involve reacting the racemic alcohol with a chiral acid or isocyanate to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

Analytical Methodologies for Detection, Quantification, and Purity Assessment of 1 2 Carbamyloxyethyl Benzotriazole

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 1-(2-Carbamyloxyethyl)benzotriazole from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity determination of benzotriazole (B28993) derivatives due to its high resolution and sensitivity. researchgate.netresearchgate.net For this compound, a reverse-phase HPLC method is typically developed.

Method development would involve a systematic optimization of chromatographic conditions. A C18 column is a common choice for the separation of moderately polar compounds like benzotriazole derivatives. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target compound from a range of impurities with varying polarities.

Detection is commonly achieved using a UV detector, as the benzotriazole ring system exhibits strong ultraviolet absorbance. shimadzu.com The selection of the detection wavelength is critical for sensitivity and would be based on the UV spectrum of this compound.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specified range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed by recovery studies in a spiked matrix.

Precision: Assessing the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C shimadzu.com |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm shimadzu.com |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to the presence of the carbamate (B1207046) functional group, which is known to be thermally labile. oup.comoup.com Thermal degradation in the hot injector port or on the column can lead to inaccurate quantification and the appearance of artifact peaks. oup.com

To overcome this, two main strategies can be employed: